molecular formula C7H11ClF2N2O B6248786 3-(difluoromethyl)-1-oxa-2,7-diazaspiro[4.4]non-2-ene hydrochloride CAS No. 2649002-66-2

3-(difluoromethyl)-1-oxa-2,7-diazaspiro[4.4]non-2-ene hydrochloride

Cat. No.: B6248786
CAS No.: 2649002-66-2
M. Wt: 212.62 g/mol
InChI Key: MXIPZENCDPZGDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a spirocyclic system comprising two fused four-membered rings (1-oxa-2,7-diazaspiro[4.4]non-2-ene) with a difluoromethyl (-CF2H) substituent and a hydrochloride salt. The spiro architecture imposes unique conformational constraints, while the difluoromethyl group enhances metabolic stability and lipophilicity, making it valuable in medicinal chemistry and agrochemical research. Its synthesis typically involves cyclization reactions and halogenation steps to introduce the difluoromethyl moiety .

Properties

CAS No.

2649002-66-2

Molecular Formula

C7H11ClF2N2O

Molecular Weight

212.62 g/mol

IUPAC Name

3-(difluoromethyl)-1-oxa-2,7-diazaspiro[4.4]non-2-ene;hydrochloride

InChI

InChI=1S/C7H10F2N2O.ClH/c8-6(9)5-3-7(12-11-5)1-2-10-4-7;/h6,10H,1-4H2;1H

InChI Key

MXIPZENCDPZGDW-UHFFFAOYSA-N

Canonical SMILES

C1CNCC12CC(=NO2)C(F)F.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(difluoromethyl)-1-oxa-2,7-diazaspiro[4.4]non-2-ene hydrochloride typically involves the introduction of the difluoromethyl group into the spirocyclic structure. One common method is the visible-light redox-catalyzed difluoromethylation reaction. This process uses a photocatalyst and S-(difluoromethyl)sulfonium salt as the difluoromethyl radical source . The reaction conditions are mild, often carried out at room temperature, and the reaction proceeds efficiently under visible light.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors can enhance the efficiency and safety of the process, allowing for better control over reaction conditions and product quality. The choice of solvents, catalysts, and reagents is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(difluoromethyl)-1-oxa-2,7-diazaspiro[4.4]non-2-ene hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The difluoromethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cross-Coupling Reactions: It can undergo cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Catalysts: Transition metal catalysts like palladium or copper for cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 3-(difluoromethyl)-1-oxa-2,7-diazaspiro[4.4]non-2-ene hydrochloride have shown potential in cancer treatment. For example, related diazaspiro compounds have been studied for their ability to inhibit the interaction between menin and MLL-1, a crucial driver in mixed lineage leukemia (MLL) . This suggests that this compound may also possess anticancer properties.

Neuroprotective Effects

Certain derivatives of spirocyclic compounds have been reported to exhibit neuroprotective effects. The structural similarities with other neuroprotective agents indicate that this compound may interact with neural pathways beneficially, potentially offering therapeutic avenues for neurodegenerative diseases .

Antimicrobial Properties

The compound's unique structure allows it to engage in hydrogen bonding and hydrophobic interactions with biological targets, which can be leveraged for antimicrobial applications. Studies on analogous compounds suggest that modifications in the spirocyclic framework can lead to enhanced antimicrobial activity .

Biological Interaction Studies

Molecular docking simulations could provide insights into how this compound interacts with various biological targets. The presence of functional groups allows for specific binding affinities with proteins involved in disease pathways, making it a candidate for further research in drug development .

Table 1: Comparison of Similar Compounds

Compound NameStructure FeaturesBiological Activity
1-(Difluoromethyl)-3-hydroxyspiro[4.5]decaneHydroxy group additionPotential neuroprotective effects
3-(Trifluoromethyl)-1-oxa-2,7-diazaspiro[4.4]nonaneTrifluoromethyl groupAnticancer activity
3-(Chloromethyl)-1-octaazabicyclo[3.3.0]octaneChloromethyl groupAntimicrobial properties

This table illustrates the diversity within spirocyclic chemistry and highlights how slight modifications can lead to significant differences in biological activity and chemical properties .

Mechanism of Action

The mechanism of action of 3-(difluoromethyl)-1-oxa-2,7-diazaspiro[4.4]non-2-ene hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, facilitating its interaction with biological membranes and proteins. The spirocyclic structure provides rigidity, which can influence the binding affinity and selectivity towards target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Spirocyclic Systems
Compound Name Spiro System Key Substituents Conformational Features
Target Compound [4.4] Difluoromethyl, HCl salt Rigid, planar spiro junction
3-(4-Chlorophenyl)-7-methyl-... () [4.5] Chlorophenyl, methylphenyl Chair-like piperidone ring, 84.2° dihedral angle between aromatic groups
7-Oxa-2-azaspiro[3.5]nonane HCl () [3.5] None Smaller spiro system, reduced steric hindrance
1-Oxa-3,7-diazaspiro[4.4]nonan-2-one HCl () [4.4] Ketone group Increased polarity due to carbonyl functionality

Key Differences :

  • Ring Size : The [4.4] system (target) offers greater rigidity compared to [4.5] or [3.5] systems, which may influence binding to biological targets.
  • Substituents : Difluoromethyl enhances electronegativity and stability, whereas aryl groups (e.g., chlorophenyl in ) introduce bulk and π-π interactions.
Functional Group Analysis
Compound Name Functional Groups Impact on Properties
Target Compound Difluoromethyl, ene, HCl salt Improved metabolic stability, moderate lipophilicity
7-(tert-Butyl) 3-ethyl... () Ester groups (tert-butyl, ethyl) High lipophilicity, potential prodrug applications
3-Fluoroazetidine derivatives () Fluorinated azetidine Enhanced membrane permeability

Key Insight : The difluoromethyl group in the target compound balances electronegativity and steric effects, whereas ester-containing analogs () prioritize lipophilicity for tissue penetration.

Conformational and Crystallographic Data
  • Target Compound : Likely adopts a puckered conformation due to the spiro[4.4] system, as predicted by Cremer-Pople coordinates ().
  • Compound : Exhibits an 84.2° dihedral angle between aromatic rings, stabilized by van der Waals forces .
  • Compound : Features torsional strain in the spiro junction (C5–C6–C7–O2 angle: -115.9°), influencing reactivity .

Biological Activity

3-(difluoromethyl)-1-oxa-2,7-diazaspiro[4.4]non-2-ene hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Structural Overview

The compound is characterized by a spirocyclic structure that incorporates nitrogen and oxygen heteroatoms, which are known to influence biological activity. The molecular formula is C7H10F2N2OC_7H_{10}F_2N_2O with a molecular weight of approximately 174.17 g/mol. The presence of the difluoromethyl group is noteworthy as it may enhance the lipophilicity and metabolic stability of the compound.

Research indicates that compounds similar to this compound often exhibit biological activities through various mechanisms:

  • Inhibition of Protein Interactions : These compounds may inhibit critical protein-protein interactions involved in disease pathways, particularly in cancer biology. For instance, they have been shown to inhibit the interaction between menin and MLL-1, which is crucial in certain leukemias .
  • Antimicrobial Properties : Some diazaspiro compounds have demonstrated antibacterial activity against resistant strains, suggesting potential applications in treating infections caused by multidrug-resistant organisms .

Case Studies

  • Anticancer Activity : In vitro studies have shown that derivatives of diazaspiro compounds can induce apoptosis in cancer cell lines. For example, a study reported that certain variants exhibited significant cytotoxicity against leukemia cells, leading to further investigation into their use as chemotherapeutic agents .
  • Antimicrobial Efficacy : A comparative study evaluated the antibacterial effects of various diazaspiro compounds against Staphylococcus aureus and Escherichia coli. Results indicated that some derivatives exhibited potent inhibitory effects, making them candidates for further development as antibiotics .

Research Findings

  • A patent application detailed the synthesis and biological evaluation of 2,7-diazaspiro[4.4]nonanes, highlighting their potential use in pharmaceutical compositions for treating cancers .
  • Data from chemical databases indicate that this compound has been associated with various biological targets, suggesting a multifaceted mechanism of action .

Comparative Analysis

A comparison of structural features and biological activities among related compounds can provide insights into their efficacy:

Compound NameAnticancer ActivityAntimicrobial ActivityMechanism of Action
This compoundModerateHighInhibition of protein interactions
2,7-Diazaspiro[4.4]nonane derivativesHighModerateInduction of apoptosis
1-Oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochlorideModerateHighDisruption of bacterial cell wall

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-(difluoromethyl)-1-oxa-2,7-diazaspiro[4.4]non-2-ene hydrochloride?

  • Methodology : The compound can be synthesized via 1,3-dipolar cycloaddition reactions. For example, reacting a nitrile oxide precursor (e.g., 4-chlorobenzohydroximoyl chloride) with an appropriate diene or strained alkene in the presence of triethylamine. The reaction is typically carried out in benzene under reflux, followed by column chromatography (petroleum ether/ethyl acetate, 4:1) and recrystallization (ethanol/ethyl acetate, 1:1) for purification .

Q. How is the purity and structural integrity of this spirocyclic compound validated experimentally?

  • Methodology :

  • X-ray crystallography : Single-crystal X-ray diffraction (e.g., Bruker SMART APEX CCD diffractometer) confirms bond angles, torsion angles, and ring puckering parameters. For example, the dihydroisoxazole ring adopts an envelope conformation (C1 deviates by 0.350 Å), and the piperidinone ring adopts a chair conformation .
  • Spectroscopy : 1^1H/13^{13}C NMR and LC-MS verify molecular weight and functional groups.
    • Key data : Orthorhombic crystal system (space group P212121P2_12_12_1), a=11.4585(8)a = 11.4585(8) Å, b=16.1132(11)b = 16.1132(11) Å, c=10.1038(7)c = 10.1038(7) Å, V=1865.5(2)V = 1865.5(2) Å3^3, Z=4Z = 4 .

Q. What are the primary intermolecular interactions stabilizing its crystal structure?

  • Methodology : Van der Waals forces dominate the crystal packing, as evidenced by non-classical hydrogen bonding and absence of π-π stacking (dihedral angle between aromatic rings: 84.2°). This is confirmed via Hirshfeld surface analysis and atomic displacement parameters .

Q. How is the compound characterized for sp3^3 hybridization at nitrogen centers?

  • Methodology : Bond angle summation around nitrogen atoms (e.g., N2: 331.7°) confirms sp3^3 hybridization. X-ray data combined with DFT calculations (B3LYP/6-311+G(d,p)) validate hybridization states .

Advanced Research Questions

Q. How can structural contradictions between computational models and experimental data be resolved?

  • Methodology :

  • Refinement with SHELX : Use SHELXL for small-molecule refinement to reconcile discrepancies in bond lengths or angles. For example, refine hydrogen atoms geometrically (dC-H=0.930.98d_{\text{C-H}} = 0.93–0.98 Å) with isotropic displacement parameters (Uiso=1.2UeqU_{\text{iso}} = 1.2U_{\text{eq}}) .
  • Puckering analysis : Apply Cremer & Pople parameters (e.g., q2=0.220(2)q_2 = 0.220(2) Å, ϕ=142.2(4)\phi = 142.2(4)° for the dihydroisoxazole ring) to quantify deviations from planarity .

Q. What strategies optimize conformational stability in solution for this spirocyclic system?

  • Methodology :

  • Dynamic NMR : Monitor ring-flipping barriers in deuterated solvents (e.g., DMSO-d6_6) to assess activation energy.
  • DFT-based conformational sampling : Compare computed Boltzmann populations (at 298 K) with experimental NOESY correlations to identify dominant conformers .

Q. How can substituent effects on bioactivity be systematically studied for derivatives of this compound?

  • Methodology :

  • Pharmacophore modeling : Use molecular docking (e.g., AutoDock Vina) to map interactions with biological targets (e.g., enzymes in spirocyclic drug candidates).
  • SAR studies : Synthesize analogs (e.g., replacing difluoromethyl with trifluoromethyl) and correlate structural features with bioassay data (e.g., IC50_{50} values) .

Q. What experimental and computational approaches reconcile discrepancies in ring puckering parameters?

  • Methodology :

  • X-ray vs. DFT : Compare experimental puckering amplitudes (q2q_2, q3q_3) with DFT-optimized geometries (e.g., Gaussian 16). For example, the piperidinone ring shows q2=0.074(2)q_2 = 0.074(2) Å and q3=0.569(2)q_3 = 0.569(2) Å experimentally, while DFT may predict slight variations due to crystal packing effects .
  • Twinned data refinement : Use TWINLAW in SHELXL to model inversion twins, improving RintR_{\text{int}} and wR2wR_2 values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.